5-氧代-1-(吡咯烷-3-基)吡咯烷-3-羧酸盐酸盐

描述

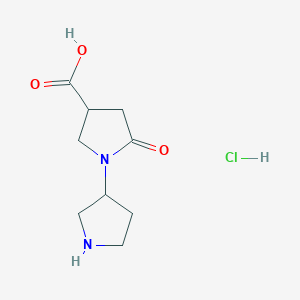

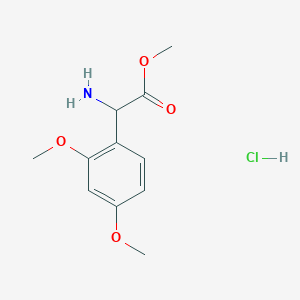

“5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a compound with the CAS Number: 1461714-31-7 . It has a molecular weight of 234.68 . The IUPAC name of this compound is 5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid hydrochloride . It is a powder at room temperature .

Molecular Structure Analysis

The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists . The structure of “5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

“5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a powder at room temperature . Its molecular weight is 234.68 . The InChI code for this compound is 1S/C9H14N2O3.ClH/c12-8-3-6 (9 (13)14)5-11 (8)7-1-2-10-4-7;/h6-7,10H,1-5H2, (H,13,14);1H .科学研究应用

在植物防御机制中的作用

研究表明,与5-氧代-1-(吡咯烷-3-基)吡咯烷-3-羧酸盐酸盐的化学结构密切相关的衍生物吡咯烷-5-羧酸盐(P5C)在植物对病原体的防御中发挥着重要作用。线粒体中P5C的合成参与了抗病基因介导的抗性和非寄主抗性,例如本氏烟草和拟南芥对细菌病原体的抗性。这个过程涉及水杨酸依赖途径、活性氧(ROS)和超敏反应相关的细胞死亡 (Qamar、Mysore和Senthil-Kumar,2015).

作为药物发现中生物活性支架的多功能性

吡咯烷环是5-氧代-1-(吡咯烷-3-基)吡咯烷-3-羧酸盐酸盐中的核心结构,由于其能够有效探索药效基团空间、有助于立体化学并提供增强的三维覆盖,因此在药物化学中被广泛使用。这种支架与靶标选择性相关,并且一直是各种针对人类疾病的生物活性分子的组成部分。吡咯烷环的空间因素显着影响生物活性,突出了立体化学在药物设计中的重要性 (Li Petri等人,2021).

核酸碱互变异构的影响

对核酸碱互变异构的研究表明,分子相互作用,特别是涉及类似于5-氧代-1-(吡咯烷-3-基)吡咯烷-3-羧酸盐酸盐结构的化合物的相互作用,会显着影响互变异构平衡。这些相互作用对于理解核酸碱的氧代和羟基形式的稳定性至关重要,这对于生物过程和药物发现和开发的潜在应用具有影响 (Person等人,1989).

药理特性的增强

立体化学研究表明,基于与5-氧代-1-(吡咯烷-3-基)吡咯烷-3-羧酸盐酸盐相似的吡咯烷-2-酮药效基团的吡拉西坦结构类似物在药理特性方面显示出显着的增强。这些化合物中立体中心的构型直接关系到它们的生物学特性,表明提高神经保护和认知增强药物有效性的潜力 (Veinberg等人,2015).

安全和危害

The safety information for “5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用机制

Target of Action

Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry for the treatment of various human diseases . They are known to interact with a variety of biological targets due to their ability to efficiently explore the pharmacophore space .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows different stereoisomers and the spatial orientation of substituents to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine scaffold have been shown to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine scaffold have been shown to have a variety of biological effects, depending on their specific structure and the biological targets they interact with .

Action Environment

The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by various environmental factors .

属性

IUPAC Name |

5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c12-8-3-6(9(13)14)5-11(8)7-1-2-10-4-7;/h6-7,10H,1-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSDWWUBOBHYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC(CC2=O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1461714-31-7 | |

| Record name | [1,3′-Bipyrrolidine]-3-carboxylic acid, 5-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)

![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)

![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)

![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)